Propyl bromo(fluoro)nitroacetate
Description
Properties
CAS No. |
113851-86-8 |
|---|---|
Molecular Formula |
C5H7BrFNO4 |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
propyl 2-bromo-2-fluoro-2-nitroacetate |
InChI |
InChI=1S/C5H7BrFNO4/c1-2-3-12-4(9)5(6,7)8(10)11/h2-3H2,1H3 |
InChI Key |
CIKUDDYRYXOQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C([N+](=O)[O-])(F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Strategies
Fluorination Approaches
- Electrophilic fluorination : Selectfluor® or acetyl hypofluorite (AcOF) in polar solvents (e.g., acetonitrile) could introduce fluorine at the α-carbon.
- Nucleophilic displacement : Fluoride ions (e.g., KF) might displace a leaving group (e.g., bromide) introduced in a prior step.
Sequential Functionalization: A Hypothetical Pathway
Combining nitration and halogenation steps offers a plausible route to the target compound:
Step 1: Nitration of Propyl Acetoacetate
Propyl acetoacetate undergoes nitration with HNO₃ (70–99%) and acetic anhydride at -15°C, yielding propyl 2-nitroacetoacetate (Table 1).
Step 2: Bromination
Treating the nitroacetoacetate with bromine in glacial acetic acid at 50–60°C introduces bromine at the α-position. Hydrogen peroxide oxidizes HBr byproducts, enhancing atom economy.
Step 3: Fluorination
Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C installs the fluoro group. Alternatively, KF-mediated displacement of bromide (if present) could achieve fluorination.
Step 4: Esterification (if required)
Acid-catalyzed esterification ensures the propyl ester remains intact during functionalization.
Table 1: Hypothetical Reaction Conditions for Propyl 2-Bromo-2-Fluoro-2-Nitroacetate Synthesis
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | HNO₃, (Ac)₂O, H₂SO₄ | -15°C | 2 h | 85% |
| 2 | Br₂, H₂O₂, CH₃COOH | 55°C | 3 h | 78% |
| 3 | Selectfluor®, CH₃CN | 80°C | 4 h | 65% |
*Theoretical yields based on analogous reactions.
Challenges in Regioselective Functionalization
The nitro group’s strong electron-withdrawing effect complicates halogenation:
- Competing side reactions : Nitroacetates may undergo denitration or ring-opening under harsh halogenation conditions.
- Steric hindrance : Bulky propyl esters impede access to the α-carbon, necessitating polar aprotic solvents (e.g., DMF) to improve reactivity.
- Order of substitution : Introducing bromine before fluorine may exploit bromide’s superior leaving group ability in subsequent fluorination.
Purification and Characterization
- Crystallization : Sodium bisulfite decolorization followed by ethanol-water recrystallization removes impurities.
- Chromatography : Silica gel chromatography separates dihalogenated byproducts.
- Spectroscopic analysis :
- ¹⁹F NMR : Confirms fluorine incorporation (δ ≈ -120 to -150 ppm).
- ¹H NMR : α-proton resonance absent due to halogen substitution.
Chemical Reactions Analysis
Types of Reactions
Propyl bromo(fluoro)nitroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or pyridine hydrobromide perbromide.
Fluorination: Aminodifluorosulfinium tetrafluoroborate, PyFluor.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of propyl bromo(fluoro)aminoacetate.
Oxidation: Formation of propyl bromo(fluoro)nitroacetic acid.
Scientific Research Applications
Propyl bromo(fluoro)nitroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl bromo(fluoro)nitroacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Structural Comparison
Propyl bromo(fluoro)nitroacetate belongs to a family of halogenated nitroacetate esters. Key structural analogs include:
| Compound Name | Alkyl Group (R₃) | Substituents (X, Y, Z) | Key Structural Differences |
|---|---|---|---|
| This compound | Propyl | Br, F, NO₂ | Reference compound |
| Ethyl bromo(fluoro)nitroacetate | Ethyl | Br, F, NO₂ | Shorter alkyl chain (C₂ vs. C₃) |
| Propyl chloro(fluoro)nitroacetate | Propyl | Cl, F, NO₂ | Chloro replaces bromo |
| Propyl trifluoronitroacetate | Propyl | CF₃, NO₂ | Trifluoromethyl replaces Br/F |
| Methyl bromo(fluoro)nitroacetate | Methyl | Br, F, NO₂ | Shorter alkyl chain (C₁ vs. C₃) |
- Alkyl Chain Variations : Ethyl and methyl analogs exhibit reduced lipophilicity compared to the propyl derivative, impacting solubility and membrane permeability in biological systems .
- Halogen Substitutions : Chloro analogs (Cl instead of Br) show lower reactivity in nucleophilic substitutions due to stronger C-Cl bonds, whereas trifluoromethyl (CF₃) groups enhance stability and electron-withdrawing effects .
Physicochemical Properties
| Property | This compound | Ethyl Analog | Chloro Analog | Trifluoro Analog |
|---|---|---|---|---|
| Boiling Point | ~215–220°C (est.) | ~200–205°C (est.) | ~210–215°C (est.) | ~225–230°C (est.) |
| Solubility in Water | Low (<0.1 g/L) | Slightly higher | Similar | Very low (<0.01 g/L) |
| LogP (Lipophilicity) | ~2.1 | ~1.8 | ~2.0 | ~2.5 |
Reactivity and Stability
- Nucleophilic Substitution : Bromo substituents undergo faster substitution than chloro analogs (e.g., SN2 reactions) due to weaker C-Br bonds.
- Electrophilic Reactivity : The nitro group directs electrophilic attacks to meta/para positions in aromatic systems, whereas fluoro substituents reduce ring activation .
- Thermal Stability : Trifluoro analogs are more thermally stable (~10% decomposition at 150°C vs. ~25% for bromo/fluoro derivatives) due to robust C-F bonds .
Q & A
Q. What analytical methods are recommended for identifying degradation pathways of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-QTOF-MS to identify hydrolytic/oxidative metabolites. Compare degradation rates in presence of liver microsomes (CYP450 enzymes). Apply multivariate analysis to distinguish primary vs. secondary degradation mechanisms .
Guidance for Addressing Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
